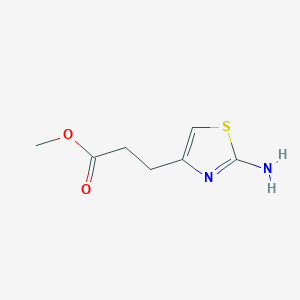

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Overview

Description

Synthesis Analysis

The synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and related thiazole derivatives involves multiple-step synthetic procedures. For instance, the synthesis and antiproliferative activity investigation of certain thiazole derivatives aimed at exploring their cytotoxic properties, revealing potential inhibitory effects on DNA gyrase-ATPase activity (Yurttaş, Evren, & Özkay, 2022). Another study demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon for preparing thiazoles, highlighting the versatility of synthons in thiazole synthesis (Colella et al., 2018).

Molecular Structure Analysis

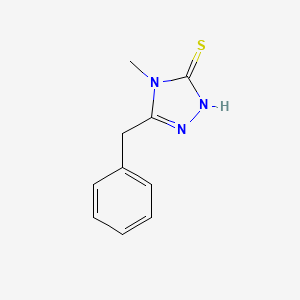

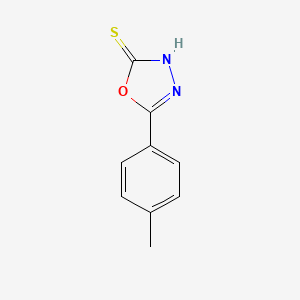

The molecular structure of thiazole derivatives, including this compound, often features complex geometries and stereochemistry. For instance, an analysis of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate revealed distinct stereochemical relations, characterized by distorted heterocyclic rings and enantiomorphic N-alkoxy substituents (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. For example, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles lead to the formation of acyclic and heterocyclic compounds, showcasing the reactivity of these molecules with different nucleophiles (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

The physical properties of this compound and similar compounds are determined using various analytical and spectroscopic techniques. The synthesis, structural, and UV studies of uracil derivatives provided insights into the crystal structures and thermal stabilities of these compounds, contributing to our understanding of their physical properties (Yao, Yi, Zhou, & Xiong, 2013).

Scientific Research Applications

Synthesis and Evaluation

- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and its derivatives have been synthesized and evaluated for various biological activities. For instance, certain derivatives have shown antiproliferative activities and potential inhibition of DNA gyrase-ATPase activity, which is crucial for targeting cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

Combinatorial Chemistry

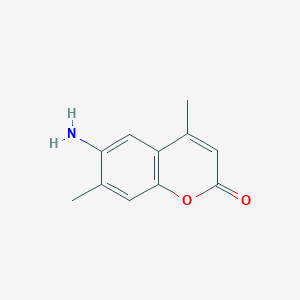

- This compound has been used in the synthesis of combinatorial libraries, such as 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, highlighting its utility in the development of new chemical entities for potential therapeutic applications (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).

Antimicrobial and Antifungal Activities

- Derivatives of this compound have been synthesized and found to exhibit antimicrobial and antifungal activities. These compounds have shown potential in combating various microbial strains and fungi, indicating their importance in the development of new antimicrobial agents (Mickevičius, Voskienė, Jonuškienė, Kolosej, Šiugždaitė, Venskutonis, Kazernavičiūtė, Brazienė, & Jakienė, 2013).

Corrosion Inhibition

- In the field of materials science, certain thiazole derivatives, including this compound, have been studied for their corrosion inhibiting properties. These studies are significant for the protection of metals and alloys in various industrial applications (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Synthesis of Complex Molecules

- The compound and its derivatives have been used as key intermediates in the synthesis of more complex molecules, demonstrating its versatility in organic synthesis. This includes the synthesis of molecules with potential anticancer, antifilarial, and other biological activities (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities . .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to play a role in the regulation of central inflammation and can also be used to control the brain inflammation process .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

properties

IUPAC Name |

methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDGXHZFNYKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354725 | |

| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436099-75-1 | |

| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)